4-Acetoxy-4'-heptylbenzophenone
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Overview
Description
4-Acetoxy-4’-heptylbenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by its molecular formula C22H26O3 and a molecular weight of 338.45 g/mol . This compound is widely used in the cosmetic industry as a UV filter due to its ability to absorb UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-heptylbenzophenone typically involves the acetylation of 4’-heptylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-4’-heptylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-4’-heptylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
4-Acetoxy-4’-heptylbenzophenone has several applications in scientific research:
Chemistry: Used as a UV filter in various chemical formulations.
Biology: Studied for its potential effects on biological systems due to its UV-absorbing properties.
Medicine: Investigated for its potential use in photoprotection and treatment of skin conditions.
Industry: Widely used in the cosmetic industry as a sunscreen agent.
Mechanism of Action
The primary mechanism of action of 4-Acetoxy-4’-heptylbenzophenone is its ability to absorb UV radiation. This absorption prevents the penetration of harmful UV rays into the skin, thereby providing photoprotection. The compound interacts with UV light, converting it into less harmful energy forms, such as heat.
Comparison with Similar Compounds
- 4-Hydroxy-4’-heptylbenzophenone
- 4-Methoxy-4’-heptylbenzophenone
- 4-Ethoxy-4’-heptylbenzophenone
Comparison: 4-Acetoxy-4’-heptylbenzophenone is unique due to its acetoxy group, which enhances its UV-absorbing properties compared to other similar compounds. The presence of the heptyl group also contributes to its lipophilicity, making it more effective in formulations that require fat-soluble ingredients .
Properties
IUPAC Name |
[4-(4-heptylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-3-4-5-6-7-8-18-9-11-19(12-10-18)22(24)20-13-15-21(16-14-20)25-17(2)23/h9-16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJJFNYIHGXTFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641717 |
Source
|
Record name | 4-(4-Heptylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-81-7 |
Source
|
Record name | [4-(Acetyloxy)phenyl](4-heptylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Heptylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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